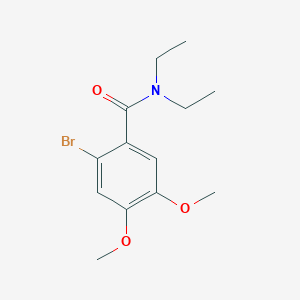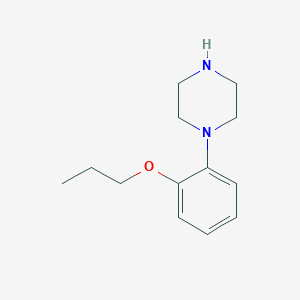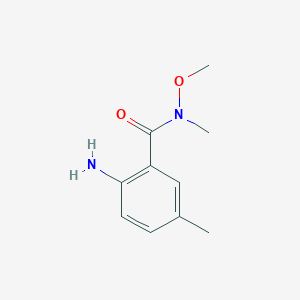![molecular formula C16H24F3NO6 B13889934 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound with a molecular weight of 383.3601 and a chemical formula of C16H24F3NO6 . This compound is primarily used in laboratory research and is known for its high purity of 97% .
Preparation Methods
The synthesis of 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid involves several steps. The synthetic route typically starts with the preparation of the norpinan-3-yl derivative, followed by the introduction of the carboxymethyl group. The final step involves the addition of the trifluoroacetic acid moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carboxymethyl group.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts or acids/bases depending on the reaction type. Major products formed from these reactions vary but can include simpler carboxylic acids, alcohols, or substituted derivatives .
Scientific Research Applications
2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for potential therapeutic properties and as a component in drug formulation.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation. The exact molecular targets and pathways can vary based on the specific application and experimental conditions .
Comparison with Similar Compounds
When compared to similar compounds, 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid stands out due to its unique structural features and high purity. Similar compounds include:
- 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid
- 2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid
These compounds share similar core structures but differ in their functional groups and specific applications .
Properties
Molecular Formula |
C16H24F3NO6 |
|---|---|
Molecular Weight |
383.36 g/mol |
IUPAC Name |
2-[carboxymethyl-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)amino]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H23NO4.C2HF3O2/c1-8-10-4-9(14(10,2)3)5-11(8)15(6-12(16)17)7-13(18)19;3-2(4,5)1(6)7/h8-11H,4-7H2,1-3H3,(H,16,17)(H,18,19);(H,6,7) |
InChI Key |
XZBQOYZJFBYGEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1N(CC(=O)O)CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


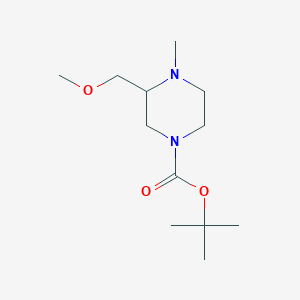
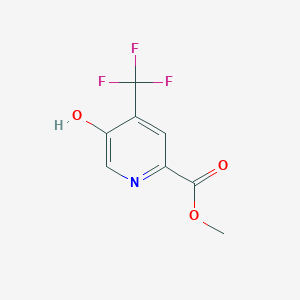
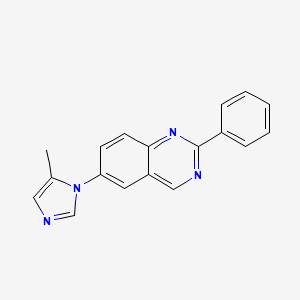
![Methyl (2E)-3-[4-({[2-(2-methyl-1H-indol-3-YL)ethyl]amino}methyl)phenyl]prop-2-enoate hydrochloride](/img/structure/B13889866.png)
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)

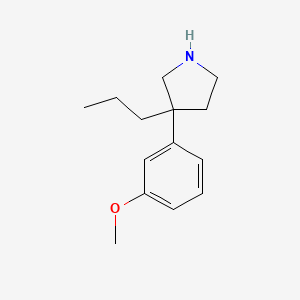

![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)

